molecular formula C19H15BrN4O3 B14099549 3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B14099549
M. Wt: 427.3 g/mol
InChI Key: MDCAXBBJCJMPNA-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrazolyl-oxadiazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzohydrazide with 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the compound.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
  • (4-bromophenyl)(3,4-dimethoxyphenyl)methylamine

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole stands out due to its unique pyrazolyl-oxadiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15BrN4O3

Molecular Weight

427.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O3/c1-25-15-8-5-12(9-16(15)26-2)17-14(10-21-23-17)19-22-18(24-27-19)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,21,23)

InChI Key

MDCAXBBJCJMPNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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